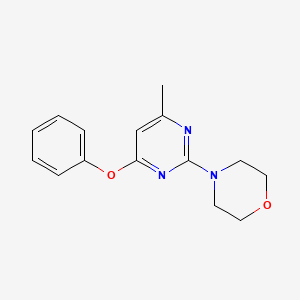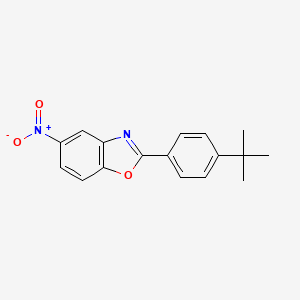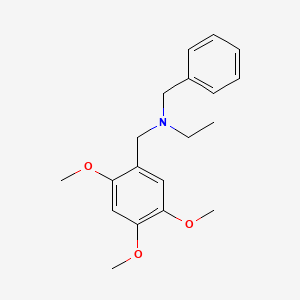![molecular formula C18H21NO B5707470 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine
描述
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine, also known as BPEP, is a pyrrolidine derivative that has been extensively studied for its potential as a therapeutic agent. BPEP has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes.
作用机制
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the activity of the receptor. This results in a decrease in the downstream signaling pathways that are activated by mGluR5. The exact mechanism by which 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine exerts its therapeutic effects is still being investigated.
Biochemical and Physiological Effects:
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of mGluR5 in the brain, which may have therapeutic effects in disorders such as Fragile X syndrome. 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
实验室实验的优点和局限性
One advantage of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine is that it is a highly specific modulator of mGluR5, which allows for the study of the specific effects of mGluR5 modulation. However, one limitation of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine is that it has relatively low potency compared to other mGluR5 modulators, which may limit its effectiveness in certain applications.
未来方向
There are many potential future directions for the study of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine. One area of interest is the development of more potent mGluR5 modulators that can be used in a variety of therapeutic applications. Another area of interest is the study of the effects of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine on other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the effects of 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine on other neurotransmitter systems, such as the dopamine system, are still being investigated.
科学研究应用
1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been extensively studied for its potential as a therapeutic agent in a variety of neurological disorders. It has been shown to have a high affinity for mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory. 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine has been shown to have potential therapeutic effects in disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
属性
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-8-16(9-3-1)17-10-4-5-11-18(17)20-15-14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBOKJSDNPPQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Biphenylyloxy)ethyl]pyrrolidine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)

![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)



![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)